molecular formula C14H9NO3 B1406624 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol CAS No. 953423-73-9

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol

Cat. No.: B1406624
CAS No.: 953423-73-9
M. Wt: 239.23 g/mol
InChI Key: RGOCAKAKTJSDFR-UHFFFAOYSA-N
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Description

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is an organic compound that features a benzofuran ring substituted with a hydroxy group and a pyridinyl group attached to a methanone moiety

Biochemical Analysis

Biochemical Properties

(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, exhibiting a high rate constant for reaction with these radicals . This interaction suggests that (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone may play a role in oxidative stress responses. Additionally, its interaction with phenolic compounds indicates potential antioxidant properties .

Cellular Effects

The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with hydroxyl radicals can lead to changes in gene expression related to oxidative stress responses . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals suggests that it may act as a scavenger, neutralizing these radicals and preventing oxidative damage . Additionally, its potential antioxidant properties may involve the activation of antioxidant enzymes, further protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone change over time. The compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that its effects on cellular function can vary, with potential protective effects against oxidative stress being observed over extended periods.

Dosage Effects in Animal Models

The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.

Metabolic Pathways

(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . These interactions can influence metabolic flux and metabolite levels, further highlighting its potential role in cellular protection against oxidative damage.

Transport and Distribution

Within cells and tissues, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, with potential implications for its biochemical properties and cellular effects.

Subcellular Localization

The subcellular localization of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Methanone Moiety: The methanone moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methanone moiety can be reduced to form an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of a benzofuranone derivative.

    Reduction: Formation of a benzofuran-3-yl(pyridin-2-yl)methanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-1-benzofuran-3-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridinyl group attached at a different position.

    (5-Hydroxy-1-benzofuran-3-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridinyl group at the 4-position.

    (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)ethanone: Similar structure with an ethanone moiety instead of methanone.

Uniqueness

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzofuran and pyridinyl groups, along with the hydroxy and methanone functionalities, makes this compound a valuable scaffold for further research and development.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-9-4-5-13-10(7-9)11(8-18-13)14(17)12-3-1-2-6-15-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCAKAKTJSDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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